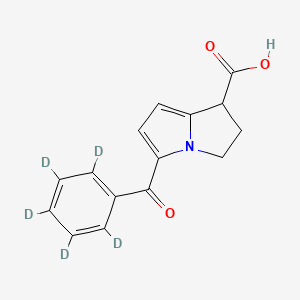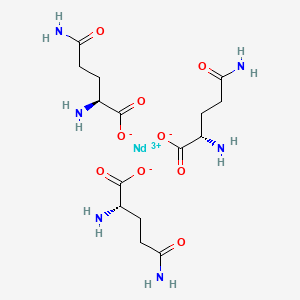
Glutaned
Overview
Description
Glutaned is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glutaned typically involves a series of well-defined chemical reactions. One common method is the reaction of glutamic acid with ammonia, which produces this compound through a series of intermediate steps. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic chemical reactions but is optimized for efficiency and cost-effectiveness. Industrial production also incorporates purification steps to remove any impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Glutaned undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions of this compound typically involve the addition of hydrogen or removal of oxygen.
Substitution: In substitution reactions, one functional group in this compound is replaced by another, often using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are usually carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens or alkylating agents are used in substitution reactions, often under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield different reduced forms of the compound.
Scientific Research Applications
Glutaned has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Glutaned involves its interaction with specific molecular targets and pathways. It can act as a catalyst in certain reactions, facilitating the conversion of substrates to products. In biological systems, this compound may interact with enzymes and other proteins, influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Glutamine: An amino acid with similar structural features but different functional properties.
Glutamic Acid: A precursor to Glutaned, involved in various metabolic pathways.
Glutathione: A tripeptide with antioxidant properties, structurally related to this compound.
Uniqueness
This compound is unique due to its specific reactivity and stability, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions under controlled conditions sets it apart from similar compounds.
Properties
IUPAC Name |
(2S)-2,5-diamino-5-oxopentanoate;neodymium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H10N2O3.Nd/c3*6-3(5(9)10)1-2-4(7)8;/h3*3H,1-2,6H2,(H2,7,8)(H,9,10);/q;;;+3/p-3/t3*3-;/m000./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPMXSDWMHFVOT-ZRIQBPNSSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)[O-])N.C(CC(=O)N)C(C(=O)[O-])N.C(CC(=O)N)C(C(=O)[O-])N.[Nd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)[O-])N.C(CC(=O)N)[C@@H](C(=O)[O-])N.C(CC(=O)N)[C@@H](C(=O)[O-])N.[Nd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N6NdO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the challenges associated with using barley as a primary feed source for poultry, and how can enzyme technology offer a solution?
A1: Barley, while a readily available grain, faces limitations as a primary poultry feed due to its high content of beta-glucans []. These beta-glucans, largely insoluble and indigestible by poultry, increase viscosity in the gut, hindering nutrient absorption and overall growth []. Enzyme technology, specifically the use of beta-glucanases, provides a promising solution. Research demonstrates that supplementing poultry feed with beta-glucanase, especially a heat-stable variant derived from bacteria, effectively breaks down insoluble beta-glucans into smaller, digestible fragments []. This enzymatic breakdown reduces viscosity, improving nutrient absorption and promoting growth in poultry comparable to those fed on corn-based diets [].
Q2: How can barley be processed to extract valuable components like beta-glucan, oil, and protein concentrate?
A2: A multi-step process can be employed to isolate valuable components from barley []:
Q3: What are the potential benefits of using transgenic technologies in improving the digestibility of barley for poultry?
A3: Transgenic technologies offer a targeted approach to enhance barley digestibility. For example, incorporating a gene encoding a heat-stable beta-glucanase into barley (creating transgenic malt) can significantly improve its nutritional value for poultry []. This approach ensures the enzyme is produced within the barley itself, simplifying feed production and ensuring consistent enzyme activity []. Additionally, using a heat-stable enzyme, like the one sourced from bacteria in the study, allows for feed processing at higher temperatures (70°C) to neutralize pathogens like Salmonella without compromising enzyme efficacy []. This combined approach ensures both improved nutrition and feed safety for poultry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


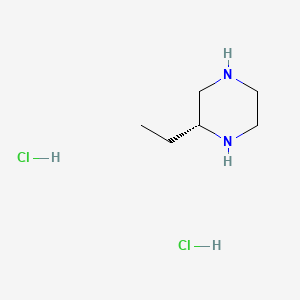
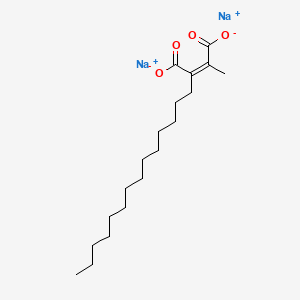
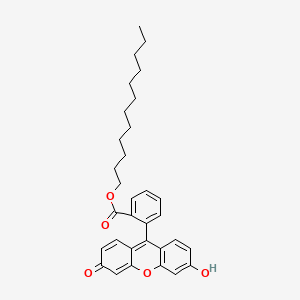
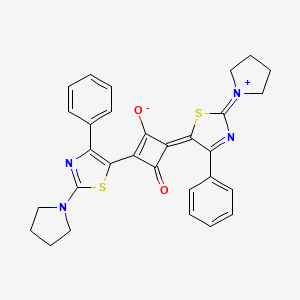
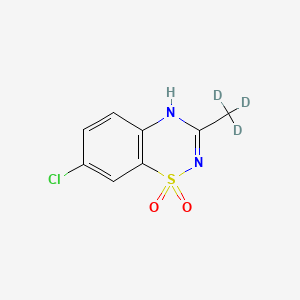
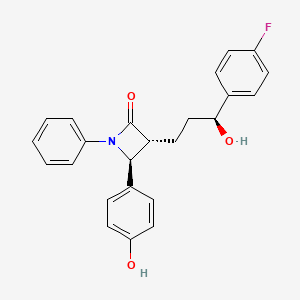
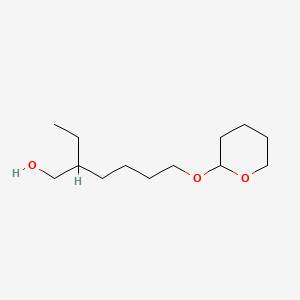
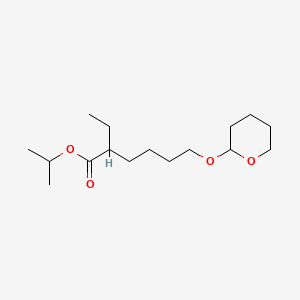

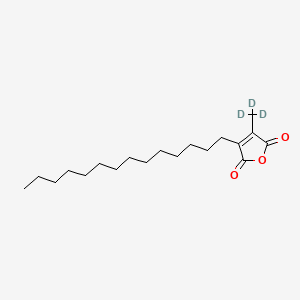
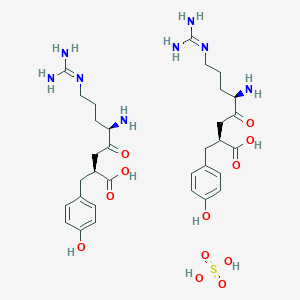

![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-alpha-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B585920.png)
